(3-Nitro-pyridin-2-ylamino)-acetic acid
Overview
Description
(3-Nitro-pyridin-2-ylamino)-acetic acid is an organic compound characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-pyridin-2-ylamino)-acetic acid typically involves the nitration of pyridine derivatives followed by amination and subsequent coupling with acetic acid. One common method includes the nitration of 2-aminopyridine to form 3-nitro-2-aminopyridine, which is then reacted with chloroacetic acid under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-pyridin-2-ylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: 3-Amino-pyridin-2-ylamino-acetic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Nitro-pyridin-2-ylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Nitro-pyridin-2-ylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The amino acetic acid moiety may facilitate binding to specific sites on proteins or other macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-pyridine-2-carboxylic acid
- 2-Amino-3-nitropyridine
- 3-Nitro-pyridin-2-ylamine
Uniqueness
(3-Nitro-pyridin-2-ylamino)-acetic acid is unique due to the presence of both a nitro group and an amino acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c11-6(12)4-9-7-5(10(13)14)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQYCYIBTQRMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395536 | |
Record name | (3-Nitro-pyridin-2-ylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118807-77-5 | |
Record name | (3-Nitro-pyridin-2-ylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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